1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine is a chemical compound classified as a benzofuran derivative. Benzofurans are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This specific compound has garnered interest due to its potential applications in medicinal chemistry and material science.
The synthesis of 1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine typically involves multi-step organic reactions. The general synthetic route includes:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods are crucial for optimizing yield and purity.
The molecular structure of 1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine can be represented as follows:
CC(C)C(C1=CC2=C(O1)C=CC(=C2)Cl)N
The compound features a benzofuran ring substituted with chlorine at the 5-position and a branched amine group at the 2-position, contributing to its unique chemical properties .
The InChI key for this compound is NLPJYTDLMYYUEQ-UHFFFAOYSA-N
, which provides a standardized way to represent its structure digitally.
1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine can undergo various chemical reactions, including:
These reactions are significant for exploring the compound's reactivity and potential derivatives that may exhibit enhanced biological activity.
The mechanism of action for 1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets within biological systems:
Research into these mechanisms is ongoing to elucidate how structural modifications may enhance efficacy against specific diseases.
The physical properties of 1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents |
Key chemical properties include:
Property | Value |
---|---|
Density | Not specified |
pH | Not applicable |
Stability | Stable under normal conditions |
These properties are essential for understanding how the compound behaves in various environments and its suitability for different applications .
1-(5-Chlorobenzofuran-2-yl)-2-methylpropan-1-amine has several applications in scientific research:
In industry, it is also utilized in developing new materials and chemical processes, highlighting its versatility across multiple fields.
CAS No.: 28164-57-0
CAS No.: 92292-84-7
CAS No.: 573-83-1
CAS No.: 27130-43-4
CAS No.: 20965-69-9
CAS No.: